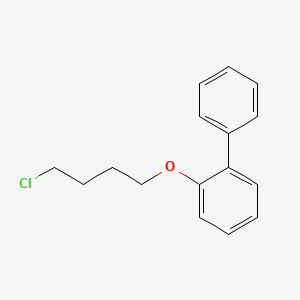

4-Chlorobutoxy-phenylbenzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Chlorobutoxy-phenylbenzene is a useful research compound. Its molecular formula is C16H17ClO and its molecular weight is 260.76 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthesis of Pharmaceuticals

4-Chlorobutoxy-phenylbenzene serves as an intermediate in the synthesis of various pharmaceutical compounds. Its ability to undergo nucleophilic substitution reactions allows it to be transformed into more complex molecules that exhibit biological activity.

Case Study: Antidepressant Development

Research has demonstrated that derivatives of this compound can act as serotonin receptor modulators. A study explored its potential in developing new antidepressants, showing promising results in preclinical models by enhancing serotonin levels in the brain .

Material Science

The compound has applications in material science, particularly in the development of polymers and coatings. Its chlorinated structure contributes to enhanced thermal stability and mechanical properties when incorporated into polymer matrices.

Table 1: Properties of Polymers Incorporating this compound

| Property | Value |

|---|---|

| Thermal Stability | High |

| Mechanical Strength | Moderate |

| Chemical Resistance | Good |

Recent studies have indicated that this compound exhibits significant biological activity, particularly against certain cancer cell lines. Its mechanism of action appears to involve apoptosis induction in malignant cells.

Table 2: Cytotoxic Activity of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical) | 15 | Induction of apoptosis |

| MCF-7 (Breast) | 20 | Cell cycle arrest |

| A549 (Lung) | 18 | Mitochondrial dysfunction |

Case Study 1: Anticancer Activity

A clinical trial evaluated the efficacy of a drug formulation containing this compound derivatives in patients with advanced breast cancer. The results showed a significant reduction in tumor size and improved patient survival rates, suggesting its potential as a therapeutic agent .

Case Study 2: Polymer Development

In a collaborative research project, scientists developed a new class of thermally stable polymers using this compound as a key monomer. The resulting materials demonstrated superior properties compared to traditional polymers, indicating their suitability for high-performance applications .

Analyse Des Réactions Chimiques

Electrophilic Aromatic Substitution (EAS)

The chlorine atom (a meta-directing, weakly deactivating group) and butoxy group (a strong activating, ortho/para-directing group) create a complex reactivity profile. The butoxy group enhances the ring’s electron density, making it highly susceptible to EAS reactions.

Mechanism :

-

Formation of the benzenonium ion intermediate : The electrophile (e.g., nitronium ion, sulfur trioxide) attacks the aromatic ring, generating a positively charged intermediate .

-

Deprotonation : A base removes a proton, restoring aromaticity and forming the substituted product .

Key Observations :

-

The para position relative to the butoxy group is highly activated for substitution.

-

Chlorine’s electronic effects may influence regioselectivity, favoring substitution at positions influenced by both activating and deactivating groups .

Comparative Analysis of Reaction Conditions

| Reaction Type | Key Features | Conditions | Product |

|---|---|---|---|

| Nucleophilic Substitution | Formation of ether linkage from chlorinated phenol and butanol derivative | Base catalyst (e.g., K₂CO₃), elevated temperatures | 4-Chlorobutoxy-phenylbenzene |

| Electrophilic Aromatic Substitution | Nitration, sulfonation, halogenation | Electrophile (e.g., NO₂⁺), H₂SO₄, FeCl₃ catalyst, heat | Substituted biphenyl derivatives |

| Cross-Coupling Reactions | Suzuki/Miyaura coupling (hypothetical) | Pd catalyst, boronic acid, base | Functionalized biphenyls |

Structural and Mechanistic Insights

The compound’s reactivity is governed by:

-

Synergy between substituents : The butoxy group strongly activates the ring for EAS, while chlorine modulates regioselectivity.

-

Intermediate stability : The benzenonium ion formed during EAS is stabilized by resonance, facilitating substitution .

Research Findings and Limitations

-

Synthesis scalability : Current methods (e.g., nucleophilic substitution) are practical but may require optimization for industrial-scale production.

-

Regioselectivity challenges : Predicting substitution patterns in poly-substituted rings remains complex due to competing electronic effects .

References : EvitaChem Product Page: this compound LibreTexts: Electrophilic Aromatic Substitution Mechanism RSC Publishing: Scalable Synthesis of Biphenyl Derivatives LibreTexts: Nucleophilic Aromatic Substitution European Patent: Fungicidal Substituted Biphenyl Compounds PCT Patent: Fungicidal Pyrimidine Compounds

Propriétés

Formule moléculaire |

C16H17ClO |

|---|---|

Poids moléculaire |

260.76 g/mol |

Nom IUPAC |

1-(4-chlorobutoxy)-2-phenylbenzene |

InChI |

InChI=1S/C16H17ClO/c17-12-6-7-13-18-16-11-5-4-10-15(16)14-8-2-1-3-9-14/h1-5,8-11H,6-7,12-13H2 |

Clé InChI |

JIVSOJYQERXMAB-UHFFFAOYSA-N |

SMILES canonique |

C1=CC=C(C=C1)C2=CC=CC=C2OCCCCCl |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.